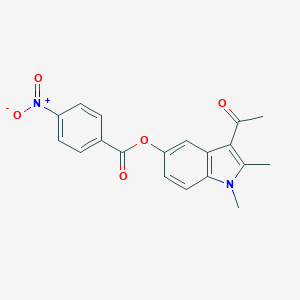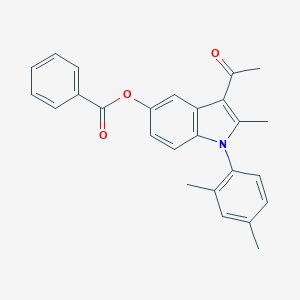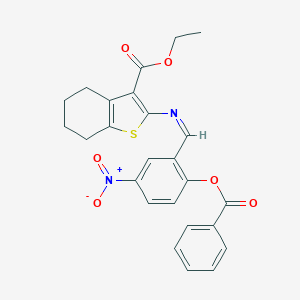![molecular formula C23H23BrO3 B378402 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate CAS No. 342397-42-6](/img/structure/B378402.png)
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate is a complex organic compound with a unique structure that combines a dibenzofuran moiety with a bromobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with (3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) benzoate
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 4-bromobenzoate
- (3-Tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 2-bromobenzoate
Uniqueness
3-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate is unique due to the specific positioning of the bromine atom on the benzoate group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
342397-42-6 |
|---|---|
Formule moléculaire |
C23H23BrO3 |
Poids moléculaire |
427.3g/mol |
Nom IUPAC |
(3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 3-bromobenzoate |
InChI |
InChI=1S/C23H23BrO3/c1-23(2,3)18-13-20-17(16-9-4-5-10-19(16)26-20)12-21(18)27-22(25)14-7-6-8-15(24)11-14/h6-8,11-13H,4-5,9-10H2,1-3H3 |
Clé InChI |
CPIPEMWSGZZMHA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC(=CC=C4)Br |
SMILES canonique |
CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B378323.png)
![ethyl 2-({5-bromo-2-[(3-chlorobenzoyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378324.png)

![2-[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B378327.png)
![2-(3,4-Dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-ylamine](/img/structure/B378330.png)
![2-{[1-(4-Chlorophenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378335.png)
![2-{[1-(5-Methyl-2-furyl)ethylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B378336.png)
![4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
![2-{[1-(4-Methoxyphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378338.png)
![1-Ethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B378343.png)
![methyl (2,3,7,8-tetramethoxy-10-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)acetate](/img/structure/B378344.png)
![4-Methyl-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-6-nitrophenol](/img/structure/B378345.png)
